molecular formula C6H5BrO3 B3187784 4-Bromobenzene-1,2,3-triol CAS No. 17345-72-1

4-Bromobenzene-1,2,3-triol

Cat. No.: B3187784
CAS No.: 17345-72-1
M. Wt: 205.01 g/mol
InChI Key: TYRFQQZIVRBJAK-UHFFFAOYSA-N
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Description

4-Bromobenzene-1,2,3-triol is an organic compound with the molecular formula C6H5BrO3 and a molecular weight of 205.01 g/mol It is a derivative of benzene, where three hydroxyl groups and one bromine atom are attached to the benzene ring

Scientific Research Applications

4-Bromobenzene-1,2,3-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromobenzene-1,2,3-triol involves a two-step process. The first step is the base-catalyzed elimination of hydrogen halide (HX) from the aryl halide. The second step is characterized by the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

When handling 4-Bromobenzene-1,2,3-triol, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . The compound should be used only outdoors or in a well-ventilated area, and kept away from open flames, hot surfaces, and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzene-1,2,3-triol can be synthesized from pyrogallol (1,2,3-benzenetriol) through bromination. One common method involves the use of dihydrogen peroxide and potassium bromide in water and acetonitrile as solvents . The reaction typically yields a high purity product.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis from pyrogallol remains a standard approach. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzene-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form benzene-1,2,3-triol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like sodium hydroxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of benzene-1,2,3-triol.

    Substitution: Formation of various substituted benzene derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Bromobenzene-1,2,3-triol is unique due to the presence of both hydroxyl groups and a bromine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

4-bromobenzene-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,8-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRFQQZIVRBJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311251
Record name 4-Bromo-1,2,3-benzenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17345-72-1
Record name 4-Bromo-1,2,3-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17345-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,2,3-benzenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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